Product packaging for 9H-Perfluorononanoyl bromide(Cat. No.:CAS No. 1404194-04-2)

9H-Perfluorononanoyl bromide

Cat. No.: B1457251
CAS No.: 1404194-04-2
M. Wt: 508.98 g/mol
InChI Key: WOYIFHMPPIEDLF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Perfluorinated Acyl Halide Chemistry in Academic Research

The journey of perfluorinated acyl halide chemistry is deeply rooted in the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine in 1886. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a halogen exchange reaction. However, it was during and after World War II that industrial-scale production of fluorinated compounds surged, driven by military applications. chemsrc.com This era laid the groundwork for the academic exploration of a wide array of fluorinated molecules.

Perfluoroacyl halides (R_F-COX, where X is a halogen) emerged as versatile reagents in organic synthesis. Initially, research focused heavily on perfluoroacyl fluorides and chlorides due to the relative accessibility of their synthetic precursors. Methods such as electrochemical fluorination (ECF) became pivotal for producing perfluorinated carboxylic acids, which could then be converted to the corresponding acyl halides. wikipedia.org

The synthesis of perfluoroacyl bromides and iodides gained traction as chemists sought reagents with different reactivity profiles. While acyl fluorides are generally stable and less reactive, the corresponding bromides and iodides are more susceptible to nucleophilic attack and are valuable in a range of chemical transformations. researchgate.net Research has demonstrated that perfluoroacyl fluorides can be converted to other perfluoroacyl halides, including bromides, through halogen exchange reactions, for instance, by treatment with anhydrous lithium halides. rsc.org This provided a viable pathway for synthesizing compounds like 9H-Perfluorononanoyl bromide from more readily available fluorinated precursors. The development of methods for the direct synthesis of perfluoroalkyl bromides from perfluorocarboxylic acids via electrolysis in a water-acetonitrile medium containing sodium bromide also marked a significant advancement in this area. fluorine1.ru

Significance of this compound within Contemporary Fluorine Chemistry Studies

This compound (C₉HBrF₁₆O) is a specialized chemical intermediate that combines the properties of a long-chain perfluoroalkyl group with the reactivity of an acyl bromide. Its significance in modern fluorine chemistry stems from its utility as a building block for introducing the 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl moiety into a variety of molecular structures.

The primary role of this compound in academic research is as a reagent for acylation reactions. The acyl bromide group is a reactive functional group that can readily react with nucleophiles such as alcohols, amines, and thiols. This reactivity allows for the covalent attachment of the highly fluorinated tail to different substrates, thereby modifying their surface energy, lipophobicity, and thermal stability. noaa.gov

In contemporary studies, the focus is often on creating materials with tailored properties. The long perfluorinated chain of this compound is particularly effective at lowering surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). The "9H" designation indicates the presence of a single hydrogen atom at the terminal position of the alkyl chain, which can subtly influence the compound's properties and reactivity compared to its fully perfluorinated analogue.

The table below summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉HBrF₁₆O
Molecular Weight 508.98 g/mol
CAS Number 1404194-04-2
Physical State Not specified, likely a liquid at room temperature
Boiling Point Not specified
Density Not specified

Data sourced from publicly available chemical databases. chemsrc.comresearchgate.net

Academic Research Trajectories and Interdisciplinary Relevance of Perfluorononanoyl Bromides

The unique properties imparted by the perfluorononanoyl group make this compound and related compounds relevant to a range of interdisciplinary research fields.

Materials Science and Surface Chemistry: A significant area of application is in the development of advanced materials with specialized surface properties. By reacting this compound with materials containing hydroxyl or amine groups, researchers can create superhydrophobic and oleophobic surfaces. wikipedia.orggreensciencepolicy.org These find potential applications in self-cleaning coatings, stain-resistant textiles, and anti-icing surfaces. The covalent attachment of the perfluoroalkyl chain is an advantage over physically adsorbed coatings, as it can prevent the leaching of the fluorinated compound into the environment. rsc.org Research in this area also extends to the development of fluoropolymers and fluorinated network materials for specialized applications in the aerospace and automotive industries. mdpi.com

Biomedical and Pharmaceutical Research: While extensive research has focused on the environmental and toxicological profiles of persistent perfluorinated compounds like PFOA and PFOS, the introduction of perfluoroalkyl chains into bioactive molecules is an active area of medicinal chemistry. nih.govepa.govnih.gov Fluorination can enhance the metabolic stability, bioavailability, and cell membrane permeability of drug candidates. chemenu.com While direct applications of this compound in drug synthesis are not widely documented in public literature, its potential as a reagent for modifying peptides, steroids, or other therapeutic scaffolds to enhance their properties remains a plausible research trajectory.

Organic Synthesis and Catalysis: Perfluoroacyl halides are valuable reagents in synthetic organic chemistry. Research has shown that rhodium complexes can catalyze the reaction of perfluorinated acid chlorides with alkynes to produce perfluoroacyl-alkenes, which are versatile synthetic intermediates. acs.orgnih.gov Although specific studies on the bromide analogue are less common, the principles suggest that this compound could be employed in similar catalytic transformations to create complex fluorinated molecules. The reactivity of perfluoroacyl halides also makes them useful in the synthesis of other fluorinated compounds, such as perfluoroacyl peroxides, which are used as fluoroalkyl radical precursors. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9HBrF16O B1457251 9H-Perfluorononanoyl bromide CAS No. 1404194-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYIFHMPPIEDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HBrF16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022767
Record name 8-Difluoromethylperfluorooctanoyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404194-04-2
Record name Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Difluoromethylperfluorooctanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9h Perfluorononanoyl Bromide and Analogous Perfluoroalkyl Bromides

Precursor Synthesis and Halogenation Pathways

The creation of perfluoroalkyl bromides relies on carefully controlled halogenation reactions of suitable precursor molecules. These pathways include electrochemical methods, halogen exchange reactions, and direct bromination techniques.

Electrochemical Fluorination-Derived Intermediates for Perfluoroalkyl Bromide Synthesis

Electrochemical fluorination (ECF) is a key technology for producing perfluorinated compounds. nih.gov In this process, an organic raw material, such as a carboxylic acid or its derivative, undergoes electrolysis in anhydrous hydrogen fluoride (B91410). nih.gov This results in the substitution of all hydrogen atoms with fluorine, creating a perfluorinated carbon chain. nih.gov The free-radical nature of ECF can lead to a mixture of linear and branched isomers. nih.gov

For the synthesis of perfluoroalkyl bromides, perfluorocarboxylic acids derived from ECF serve as crucial intermediates. fluorine1.ru For instance, perfluorononanoic acid can be used to produce the corresponding perfluoroalkyl bromide through electrolysis in a water-acetonitrile medium containing sodium bromide. fluorine1.ru This process occurs at a platinum anode where the perfluoroalkyl carboxylic anion is discharged, leading to the electrochemical desorption of bromine atoms. fluorine1.ru The Kolbe electrosynthesis method has also been successfully employed for creating various perfluorochemicals under mild conditions. fluorine1.ru

PrecursorReagentsConditionsProductYield
Perfluorononanoic acidSodium bromide, Acetonitrile (B52724), WaterElectrolysis, Platinum anode9H-Perfluorononanoyl bromide-
Perfluoro-2,5-dimethyl-3,6-dioxanonane acidSodium bromide, Acetonitrile, WaterElectrolysisCorresponding perfluoroalkyl bromideHigher than with perfluorononanoic acid fluorine1.ru

This table summarizes the electrochemical synthesis of perfluoroalkyl bromides from their carboxylic acid precursors.

Halogen Exchange Reactions for Perfluoroacyl Bromides from Precursors

Halogen exchange reactions provide a facile route to perfluoroacyl bromides from other perfluoroacyl halides, most commonly fluorides. rsc.org This method is particularly useful as perfluoroacyl fluorides are often the direct products of electrochemical fluorination. The exchange is typically achieved by treating the perfluoroacyl fluoride with an anhydrous lithium halide, such as lithium bromide. rsc.org The success of lithium salts in these reactions is attributed to the strong interaction between lithium and fluorine. rsc.org

This approach allows for the high-yield synthesis of perfluoroacyl bromides, chlorides, and iodides. rsc.org The reaction conditions, particularly temperature, can be optimized to control the extent of halogen exchange. rsc.org In the case of perfluorodiacyl fluorides, it is even possible to produce diacyl halides with different halogen atoms. rsc.org

Starting MaterialReagentProduct
Perfluoroacyl fluorideAnhydrous lithium bromidePerfluoroacyl bromide
Perfluoroacyl fluorideAnhydrous lithium chloridePerfluoroacyl chloride
Perfluoroacyl fluorideAnhydrous lithium iodidePerfluoroacyl iodide

This table illustrates the versatility of halogen exchange reactions in synthesizing various perfluoroacyl halides.

Direct Bromination Approaches for Perfluoroacyl Compounds in Research Contexts

Direct bromination methods offer another pathway to perfluoroacyl compounds. One notable approach is the Hunsdiecker reaction, where silver salts of carboxylic acids are treated with bromine to yield the corresponding alkyl bromides. acs.orgnih.gov While traditionally used for aliphatic carboxylic acids, this method can be adapted for fluorinated substrates. acs.org The reaction proceeds through the formation of an unstable acyl hypobromite (B1234621) intermediate, which then decomposes with the loss of carbon dioxide to form the desired bromide. nih.gov

In research settings, other direct bromination techniques have been explored. For example, the direct bromination of cinnamic acids with bromine has been demonstrated. nih.gov Additionally, photoassisted halodecarboxylation of oxime esters using bromotrichloromethane (B165885) as the bromine source represents a more modern approach. nih.gov These methods highlight the ongoing development of new strategies for the synthesis of halogenated organic compounds. acs.orgresearchgate.net

Catalytic Systems in Perfluoroalkyl Bromide Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes to perfluoroalkyl bromides. Tertiary amines, phosphines, and their quaternary salts are prominent catalysts in these halogenation reactions.

Tertiary Amine and Phosphine (B1218219) Catalysis in Halogenation Reactions

Tertiary amines are widely utilized as catalysts in a variety of organic transformations, including halogenation reactions. thieme-connect.com In the context of perfluoroalkyl compound synthesis, tertiary amines can act as Lewis bases to activate substrates and facilitate nucleophilic substitution. researchgate.net For example, cinchona alkaloid derivatives, which are tertiary amines, have been used as catalysts in the synthesis of β-lactones. researchgate.net While not a direct synthesis of perfluoroalkyl bromides, this demonstrates the principle of tertiary amine catalysis in reactions involving fluorinated compounds.

Phosphines, particularly arylphosphines, are another class of versatile ligands and catalysts in homogeneous catalysis. liv.ac.uk Their utility extends to the synthesis of fluorinated molecules. liv.ac.uk For instance, the direct coupling of fluoroalkyl iodides with haloarylphosphine oxides can be achieved in the presence of copper, a reaction that can be facilitated by the phosphine oxide itself. liv.ac.uk Photoinduced reactions involving phosphine oxides and perfluoroalkyl iodides have also been developed for the synthesis of P-perfluoroalkylated phosphines. rsc.orgrsc.org These phosphines can then be used as ligands in catalytic reactions. rsc.orgmdpi.com

Quaternary Ammonium (B1175870) and Phosphonium (B103445) Salt Catalysis in Synthetic Routes

Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetraethylammonium (B1195904) bromide (TEAB), are effective phase-transfer catalysts. sacheminc.com They facilitate the transfer of ions between immiscible phases, which is often a challenge in reactions involving fluorinated compounds due to their unique solubility properties. sacheminc.com These catalysts are crucial in various organic syntheses, including the preparation of specialty chemicals. sacheminc.commdpi.com

Quaternary phosphonium salts have also emerged as important catalysts. semanticscholar.orgresearchgate.net They have been used in palladium-catalyzed C-H activation and annulation reactions. nih.gov In some cases, they can reduce the energy barrier of key reaction steps and protect the catalyst from oxidation. nih.gov Sterically hindered phosphonium salts have been shown to stabilize palladium nanoparticles used in cross-coupling reactions. mdpi.com The catalytic activity can be influenced by the structure of the phosphonium salt. mdpi.com

Catalyst TypeExampleApplication
Tertiary AmineCinchona alkaloid derivativesLewis base catalysis in reactions with fluorinated compounds researchgate.net
PhosphineArylphosphinesLigands in copper-catalyzed coupling reactions for fluorinated aromatics liv.ac.uk
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Phase-transfer catalysis in organic synthesis sacheminc.com
Quaternary Phosphonium Salt-Additives in palladium-catalyzed reactions nih.gov

This table provides an overview of the catalytic systems used in the synthesis of perfluoroalkyl compounds.

Advanced Synthetic Strategies for Scalable Production in Research Settings

The synthesis of this compound and analogous long-chain perfluoroalkyl bromides (PFABs) for research applications necessitates methodologies that are not only efficient but also scalable. Traditional methods can be limited by harsh conditions, low yields, or the use of expensive or hazardous reagents. Consequently, advanced strategies have been developed to overcome these challenges, primarily focusing on two key approaches: the halogen exchange of perfluoroalkyl iodides and the decarboxylative bromination of the corresponding carboxylic acids. These methods offer improved scalability, yield, and substrate scope, making them suitable for producing the quantities required in a research setting.

Halogen Exchange from Perfluoroalkyl Iodides

A prominent and highly effective strategy for synthesizing perfluoroalkyl bromides on a larger scale is through the halogen exchange reaction of readily available perfluoroalkyl iodides (R_F-I). This approach is advantageous due to the relative accessibility of perfluoroalkyl iodides, which are common products of telomerization processes. The conversion to the corresponding bromide can be achieved through several scalable methods.

One advanced, scalable method involves a continuous gas-phase reaction. In this process, a perfluoroalkyl iodide is reacted with bromine at elevated temperatures, typically ranging from 200 to 600 °C. google.com This high-temperature gas-phase reaction offers virtually complete selectivity for the desired perfluoroalkyl bromide, making it an efficient process for continuous production. google.com The molar ratio of bromine to the perfluoroalkyl iodide can be varied, typically between 0.1 and 2, to optimize the conversion. google.com

Table 1: Gas-Phase Synthesis of Perfluoroalkyl Bromides (R_F-Br) from Perfluoroalkyl Iodides (R_F-I)

Starting Material (R_F-I) Temperature (°C) Br₂/R_F-I Molar Ratio Selectivity for R_F-Br
C₂F₅I 200-600 0.1 - 2 Nearly 100%
n-C₄F₉I 200-600 0.1 - 2 Nearly 100%
n-C₆F₁₃I 200-600 0.1 - 2 Nearly 100%
n-C₈F₁₇I 200-600 0.1 - 2 Nearly 100%

This table is a representation of the general process described in patents for scalable production. google.com

Another scalable approach is photochemical bromination. This method involves the reaction of a perfluoroalkyl iodide with bromine in an inert solvent, initiated by ultraviolet (UV) radiation. google.com The key to this process is the use of a specific radiation wavelength (e.g., 280-350 nm) that selectively cleaves the carbon-iodine (C-I) bond, which is weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the perfluoroalkyl chain. google.com This selective bond cleavage generates a perfluoroalkyl radical (R_F•), which then reacts with bromine to form the desired bromide product. This technique can be adapted for flow chemistry setups, further enhancing its scalability and safety for research laboratory production. researchgate.net

Decarboxylative Bromination of Perfluorinated Carboxylic Acids

An alternative and powerful strategy is the decarboxylative halogenation of perfluorinated carboxylic acids, a transformation conceptually based on the Hunsdiecker reaction. acs.orgwikipedia.orgnih.govbyjus.com The classic Hunsdiecker reaction, which uses silver salts of carboxylic acids with elemental bromine, can be difficult to scale due to the heterogeneous nature of the reaction and the cost of the silver salt. nih.gov However, modern variations have been developed to address these limitations.

Recent advancements have introduced catalytic and more efficient reagent systems that are better suited for scalable synthesis. For instance, the Cristol-Firth modification, which uses red mercuric oxide and bromine, or the Kochi reaction, employing lead(IV) acetate (B1210297) and a halide salt, offer alternatives to silver salts. wikipedia.org

More recently, photoredox catalysis has emerged as a highly effective and scalable method for decarboxylative halogenations. princeton.edunih.gov These reactions can often be performed under milder conditions and with a broader range of substrates. In a typical photoredox cycle for decarboxylative bromination, a photocatalyst absorbs visible light and excites an electron. This excited catalyst can then engage in a single-electron transfer (SET) with the perfluorinated carboxylate, leading to the formation of a perfluoroalkyl radical via the loss of carbon dioxide. This radical is then trapped by a bromine atom source to yield the final product.

Table 2: Modern Decarboxylative Bromination of Aliphatic Carboxylic Acids

Carboxylic Acid Type Brominating Agent Catalyst System Key Features
Primary Aliphatic N-Bromosuccinimide (NBS) Photoredox Catalyst (e.g., Iridium or Ruthenium complex) Mild conditions, high functional group tolerance, suitable for flow chemistry.
Secondary Aliphatic 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Photoredox Catalyst Generally good yields, though lower than primary acids.
Perfluorinated Bromotrichloromethane (BrCCl₃) Photoredox or Thermal Radical Initiator The electron-withdrawing nature of the R_F group facilitates decarboxylation.

This table summarizes general findings for modern decarboxylative bromination reactions applicable to complex substrates. researchgate.netacs.orgprinceton.edu

For perfluorinated substrates like 9H-perfluorononanoic acid, the strong electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the carboxylate group, often facilitating the decarboxylation step. The choice of the brominating agent, such as N-bromosuccinimide (NBS) or bromotrichloromethane (BrCCl₃), and the catalyst system is crucial for optimizing the reaction for scalability and yield in a research context. princeton.edu These modern catalytic approaches avoid stoichiometric metallic waste and often proceed under more controlled and homogeneous conditions, making them highly attractive for scalable laboratory production. nih.gov

Chemical Reactivity and Functionalization Strategies of 9h Perfluorononanoyl Bromide

Acylation Reactions and Esterification Pathways in Advanced Organic Synthesis

The primary mode of reactivity for 9H-perfluorononanoyl bromide is nucleophilic acyl substitution, where the bromide acts as an excellent leaving group. This makes the compound a potent acylating agent for various nucleophiles, particularly oxygen-based nucleophiles like alcohols, leading to the formation of stable ester linkages. These reactions are fundamental in modifying surfaces and synthesizing polymers with tailored properties.

This compound is particularly effective for the surface modification of polymers rich in hydroxyl groups, such as cellulose (B213188) and its derivatives. Research has demonstrated the successful acylation of cellulose nanocrystals (CNCs) using the analogous 9H-perfluorononanoyl chloride. researchgate.netacs.org This heterogeneous reaction occurs on the surface of the CNCs, grafting the fluorinated chains onto the polymer backbone via ester bonds. researchgate.net The mechanism follows a standard nucleophilic acyl substitution pathway where the hydroxyl groups of the cellulose act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl halide and displacing the bromide ion.

The reaction is typically performed in a suitable solvent with a base to neutralize the hydrogen bromide byproduct. The extent of functionalization can be controlled by the reaction conditions. Spectroscopic analysis, such as FTIR, confirms the successful esterification by the appearance of a characteristic ester carbonyl peak (around 1750 cm⁻¹) and signals corresponding to the fluorinated alkyl chain. researchgate.net Similar strategies have been applied to other hydroxy-functionalized polymers, like poly(2-hydroxyethyl)methacrylate (PHEA), to impart fluorinated properties. nih.gov

Table 1: Acylation of Hydroxy-Functionalized Polymeric Substrates Note: Data is primarily based on the more commonly documented 9H-perfluorononanoyl chloride, with the bromide expected to react similarly but potentially faster or under milder conditions.

Polymeric SubstrateAcylating Agent (Analogue)Reaction ConditionsProductKey FindingReference
Cellulose Nanocrystals (CNCs)2H,2H,3H,3H-Perfluorononanoyl chlorideHeterogeneous reaction2H,2H,3H,3H-Perfluorononanoyl cellulose esterSuccessful surface modification confirmed by FTIR and NMR. researchgate.net
Poly(2-hydroxyethyl)methacrylate (PHEA)Perfluorononanoyl chloridePyridine solventFluorinated PHEADemonstrates applicability to synthetic polymers with hydroxyl groups. nih.gov

The perfluorononanoyl esters formed from these acylation reactions are valuable precursors for creating functional materials, especially those requiring low surface energy. A prominent application is the development of superhydrophobic surfaces. researchgate.netresearchgate.netresearchgate.netchemistrysteps.com For instance, after acylating cellulose nanocrystals with 9H-perfluorononanoyl chloride, the resulting fluorinated cellulose esters can be processed using techniques like nanoprecipitation to form nanospherical particles. researchgate.netchemistrysteps.com

These nanostructured ester particles are then coated onto substrates, such as paper, to create a surface with high water contact angles (>150°) and self-cleaning properties. researchgate.netresearchgate.netresearchgate.net The long fluorinated tail of the ester is crucial for lowering the surface energy, while the nanostructure provides the necessary roughness, a combination that leads to superhydrophobicity. This strategy highlights how this compound can be used to convert hydrophilic biopolymers into high-performance, water-repellent materials for applications in packaging, textiles, and microfluidics. researchgate.netacs.org

Transformations to Other Perfluoroalkyl Functional Groups for Research Applications

Beyond direct substitution, this compound can be chemically transformed into other valuable perfluoroalkyl-containing functional groups, expanding its utility for research and development.

Reduction to Aldehydes: The controlled reduction of acyl halides to aldehydes is a key transformation. Palladium-catalyzed reductions of acyl fluorides using hydrosilanes have been shown to be effective. gcms.cz This methodology is likely applicable to this compound, providing access to 9H-perfluorononanal, a precursor for other fluorinated compounds.

Reduction to Alcohols: Stronger reducing agents will reduce the acyl bromide past the aldehyde stage to the corresponding primary alcohol. For example, reduction of perfluoroacyl halides with organosilicon hydrides can lead to the formation of 1,1-dihydroperfluoroalkyl alcohols.

Conversion to Perfluoroalkylnitroso Compounds: Perfluoroacyl halides can be converted into their corresponding nitrites, for instance, by reaction with silver nitrite. Subsequent photolytic or pyrolytic decarboxylation of these perfluoroalkanoyl nitrites yields perfluoroalkylnitroso compounds (RF-N=O), which are highly reactive species used in specialized synthesis. wisc.edu

Decarboxylative Halogenation: While typically applied to carboxylic acids, related decarboxylative processes can transform the acyl halide. For example, conversion to a silver salt followed by reaction with bromine (a variation of the Hunsdiecker reaction) could potentially lead to the corresponding 1-bromo-9H-perfluorooctane, effectively shortening the chain and replacing the carbonyl with a halide. acs.org

These transformations significantly broaden the synthetic scope of this compound, allowing it to serve as a gateway to a variety of other partially fluorinated building blocks.

Conversion to Perfluoroalkyl Alcohols and Ethers

The conversion of perfluoroacyl halides, such as this compound, into perfluoroalkyl alcohols and ethers is a fundamental transformation that opens avenues to a wide range of fluorinated materials.

Perfluoroalkyl Alcohols

The reduction of perfluoroacyl halides to their corresponding alcohols is a primary step in many synthetic pathways. While specific literature on the reduction of this compound is not prevalent, the general method for converting perfluoroacyl halides to perfluoroalcohols involves the use of reducing agents. These alcohols are crucial precursors for further functionalization, including the synthesis of esters and other derivatives. A general method for the synthesis of fluorinated alcohols involves the reaction of a perfluoroalkyl iodide with zinc powder and glacial acetic acid, followed by workup. google.com

Perfluoroalkyl Ethers

A common and effective method for the synthesis of partially fluorinated ethers (hydrofluoroethers) involves the alkylation of fluorinated alkoxides generated in situ from perfluoroacyl halides. cas.cnresearchgate.net This method can be adapted for this compound.

The process begins with the reaction of the perfluoroacyl halide with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF), in an aprotic polar solvent like diglyme. cas.cnrsc.org This reaction generates a potassium perfluoroalkoxide intermediate. Subsequent reaction with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, yields the desired perfluoroalkyl ether. cas.cnrsc.org

The reaction can be summarized as follows:

Alkoxide Formation: C₈F₁₇H-COBr + KF → [C₈F₁₇H-CF₂O⁻K⁺] + KBr

Alkylation: [C₈F₁₇H-CF₂O⁻K⁺] + R-X → C₈F₁₇H-CF₂OR + KX (Where R is an alkyl group and X is a leaving group like sulfate or halide)

A typical reaction involves reacting the perfluoroacyl chloride with anhydrous KF in dry diglyme, followed by the addition of an alkylating agent like dimethyl sulfate at an elevated temperature. cas.cn The resulting ether can be purified by washing with an aqueous base to remove any unreacted starting material or ester byproducts. cas.cn

Reactants Conditions Product Yield
Perfluorooctanoyl chloride, Potassium Fluoride, Dimethyl SulfateDry diglyme, 70-100°C, 1 hourPerfluorooctyl methyl ether80%

This table is based on a representative reaction for a related perfluoroacyl chloride and illustrates a potential synthetic route for ethers derived from this compound. cas.cn

Synthesis of Perfluorinated (Meth)acrylate Monomers from Acyl Bromides

Perfluorinated (meth)acrylate monomers are essential for producing polymers with low surface energy, high thermal stability, and chemical resistance. researchgate.net The synthesis of these monomers from perfluoroacyl bromides is typically a two-step process that proceeds through a perfluoroalkyl alcohol intermediate.

Step 1: Reduction to Perfluoroalkyl Alcohol

As outlined in section 3.3.1, the initial step is the reduction of this compound to 1H,1H,9H-perfluoro-1-nonanol.

Step 2: Esterification to (Meth)acrylate Monomer

The resulting fluorinated alcohol is then reacted with a (meth)acryloyl halide, such as methacryloyl chloride, in the presence of a base like triethylamine. google.com The base serves to neutralize the hydrogen halide byproduct formed during the esterification reaction.

The general reaction scheme is as follows: C₈F₁₇H-CH₂OH + CH₂=C(CH₃)COCl + (C₂H₅)₃N → C₈F₁₇H-CH₂OC(O)C(CH₃)=CH₂ + (C₂H₅)₃N·HCl

The reaction is typically carried out by cooling the mixture of the fluorinated alcohol, triethylamine, and a suitable solvent, followed by the dropwise addition of methacryloyl chloride. google.com After the reaction is complete, the mixture is worked up by washing with brine and drying, and the final product is isolated by distillation under reduced pressure. google.com

Reactants Conditions Product
Fluorinated alcohol, Triethylamine, Methacryloyl chlorideArgon atmosphere, ice bath cooling, then ambient temperatureFluorinated alkyl methacrylate

This table outlines the general methodology for the synthesis of fluorinated (meth)acrylate monomers. google.com

This synthetic strategy allows for the conversion of this compound into valuable perfluorinated (meth)acrylate monomers, which are building blocks for advanced polymer materials.

Applications of 9h Perfluorononanoyl Bromide in Advanced Materials Science and Engineering

Role in Fluoropolymer Synthesis and Modification

Fluoropolymers are a class of polymers characterized by the presence of fluorine atoms. They are known for their exceptional chemical resistance, thermal stability, and low coefficient of friction. Their synthesis and modification are critical areas of research in materials science.

Initiation and Control in Polymerization Processes, including Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are pivotal in creating polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), rely on specific initiators to begin the polymerization process.

Commonly used initiators in CRP for the synthesis of fluoropolymers are typically alkyl halides that can be activated by a metal catalyst or other means to generate radicals in a controlled manner. For instance, compounds like ethyl α-bromoisobutyrate and 2-bromoisobutyryl bromide are frequently employed. However, there is no specific mention in the reviewed literature of 9H-Perfluorononanoyl bromide being utilized as an initiator for these processes.

Table 1: Common Initiators in Controlled Radical Polymerization

Initiator NamePolymerization Technique(s)Typical Monomers
Ethyl α-bromoisobutyrateATRPStyrene, (meth)acrylates
2-Bromoisobutyryl bromideATRPStyrene, (meth)acrylates
AIBN (Azobisisobutyronitrile)RAFT, Free Radical PolymerizationVinyl monomers
Benzoyl peroxideFree Radical PolymerizationVinyl monomers

Integration into Novel Fluorinated Elastomers and Rubbers

Fluorinated elastomers are high-performance synthetic rubbers that offer exceptional resistance to heat, chemicals, and aggressive fluids. The synthesis of these materials often involves the copolymerization of various fluorinated monomers. The properties of the resulting elastomer can be tailored by the choice of monomers and the polymerization conditions.

While the incorporation of various functional groups can enhance the properties of fluorinated elastomers, there is no available research that details the integration of the 9H-Perfluorononanoyl moiety via this compound into novel fluorinated elastomers and rubbers.

Surface Functionalization and Engineering of Interfacial Properties

The modification of surfaces to achieve specific properties such as low surface energy, anti-fouling behavior, and superamphiphobicity is a significant area of materials engineering.

Covalent Grafting of Perfluorononanoyl Moieties onto Diverse Substrates

Covalent grafting is a technique used to permanently attach molecules to a surface, thereby altering its properties. For creating fluorinated surfaces, this often involves reacting a substrate with a molecule containing a perfluoroalkyl chain and a reactive functional group.

While the covalent grafting of perfluoroalkyl chains is a well-established method for surface modification, there are no specific examples in the scientific literature that describe the use of this compound for the covalent grafting of perfluorononanoyl moieties onto diverse substrates.

Development of Low-Surface-Energy and Anti-Fouling Coatings

Low-surface-energy coatings are designed to repel liquids, while anti-fouling coatings prevent the accumulation of unwanted biological organisms. Fluorinated compounds are often used to create such surfaces due to the low polarizability of the C-F bond.

The creation of these coatings often involves the application of fluoropolymers or the surface grafting of perfluoroalkyl chains. Although the perfluorononanoyl group would be expected to contribute to low surface energy, there is no direct evidence of this compound being used in the development of such coatings.

Creation of Superamphiphobic and Oleophobic Surfaces for Advanced Applications

Superamphiphobic surfaces exhibit extreme repellency to both water and oils. These surfaces are typically created by combining a low-surface-energy chemistry with a specific surface micro/nanotopography. Oleophobic surfaces, which repel oils, are also highly desirable for various applications.

The functionalization of surfaces with perfluoroalkyl chains is a key strategy in creating superamphiphobic and oleophobic surfaces. Despite the potential of the perfluorononanoyl group to impart these properties, there are no documented instances of this compound being used for this purpose.

Fabrication of Functional Nanomaterials and Composites

The unique chemical properties of this compound, particularly its perfluorinated chain and reactive acyl bromide group, make it a valuable building block in the fabrication of functional nanomaterials and composites. Its incorporation can impart desirable properties such as hydrophobicity, oleophobicity, and low surface energy to a variety of substrates.

Modification of Polymeric Microspheres and Nanoparticles for Enhanced Performance

The surface modification of polymeric microspheres and nanoparticles is a critical strategy for tailoring their properties and expanding their applications. This compound can be employed to introduce a perfluoroalkyl chain onto the surface of these particles, thereby significantly altering their surface characteristics. This modification can lead to enhanced performance in various applications by improving their stability, dispersibility in different media, and creating surfaces with specific functionalities.

One common approach involves the reaction of the acyl bromide group of this compound with functional groups present on the surface of the polymeric particles, such as hydroxyl or amine groups. This covalent attachment ensures the long-term stability of the fluorinated surface layer.

For instance, poly(divinylbenzene) microspheres can be surface-modified to introduce reactive sites which can then be coupled with fluorinated compounds. researchgate.net While the specific use of this compound is not detailed in the provided information, the principle of using halogenated compounds for surface modification is established. researchgate.net Such modifications can transform a hydrophobic surface into a more specialized functional surface. researchgate.net

Integration into Nanocomposites for Tailored Mechanical and Optical Properties

The incorporation of this compound into nanocomposites offers a pathway to fine-tune their mechanical and optical properties. As a surface modifier for nanofillers, it can improve the interfacial compatibility between the filler and the polymer matrix, leading to enhanced stress transfer and improved mechanical strength. The presence of the perfluorinated chains can also influence the refractive index of the material, allowing for the tailoring of optical properties such as transparency and anti-reflectivity.

In the context of polymer/clay nanocomposites, surface modification of the clay is crucial for achieving good dispersion within the polymer matrix. While the provided data does not specifically mention this compound, it highlights that modifying fillers can lead to significant improvements in mechanical properties like tensile strength and modulus, as well as optical properties like transparency. researchgate.net The use of organoclays, which are clays modified with organic surfactants, demonstrates the effectiveness of this approach in enhancing the performance of nanocomposites. researchgate.net

Impact of Filler Modification on Nanocomposite Properties

PropertyEffect of Filler ModificationExample from Research researchgate.net
Mechanical StrengthSignificant ImprovementNR/SMMT nanocomposites showed a 445% increase in tensile strength compared to pure NR.
TransparencyEnhancedBR/DK4 (organoclay) nanocomposites are transparent, whereas BR/pristine clay composite is opaque.
Gas PermeabilityDecreasedPolymer/clay nanocomposites offer decreased gas and water permeability compared to the raw polymer.

Exploration in Specialized Material Systems (e.g., Microelectromechanical Systems (MEMS), Optoelectronic Devices)

The distinct properties endowed by the perfluorinated structure of this compound make it a candidate for exploration in specialized material systems where surface properties are paramount. While direct applications in MEMS and optoelectronic devices are not extensively documented in the provided search results, the fundamental principles of its functionality suggest potential uses.

In Microelectromechanical Systems (MEMS), low surface energy coatings are critical to prevent stiction, a primary failure mechanism. The hydrophobic and oleophobic nature of surfaces modified with fluorinated compounds can reduce adhesion forces between micro-components. Therefore, this compound could potentially be used to create anti-stiction layers on MEMS devices.

In the field of optoelectronic devices, controlling the refractive index of materials is essential for managing light. The incorporation of fluorine can lower the refractive index of polymers. Consequently, this compound could be investigated for use in anti-reflective coatings or as a component in low-refractive-index materials for optical waveguides and other light-guiding structures.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated molecules like 9H-Perfluorononanoyl bromide. It provides detailed information about the atomic arrangement and connectivity within the molecule.

¹H NMR and ¹⁹F NMR are fundamental techniques for characterizing fluorine-containing organic compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature a single key signal corresponding to the two protons of the methylene (B1212753) group (-CH₂-). Due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain and the carbonyl bromide group, this signal would appear as a triplet, shifted significantly downfield. The splitting into a triplet arises from coupling with the two adjacent fluorine atoms of the neighboring -CF₂- group.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive for NMR analysis. biophysics.orgwikipedia.org The ¹⁹F NMR spectrum provides a much wider range of chemical shifts compared to ¹H NMR, which minimizes signal overlap and allows for detailed structural analysis. wikipedia.orgazom.com For this compound, distinct signals are expected for the terminal trifluoromethyl (-CF₃) group and each of the seven chemically non-equivalent difluoromethylene (-CF₂-) groups. The signals for the -CF₂- groups closer to the electron-withdrawing carbonyl bromide and the -CH₂- group would appear at different chemical shifts than those further down the chain. Extensive spin-spin coupling between neighboring fluorine nuclei (²J, ³J, and even longer-range couplings) would result in complex multiplet patterns for each signal, providing valuable information on the connectivity of the fluoroalkyl chain. wikipedia.orghuji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant Assignment
¹H 3.0 - 3.5 Triplet (t) ³JHF -CH ₂-CF₂-
¹⁹F ~ -81 Triplet (t) ³JFF F ₃C-CF₂-
¹⁹F ~ -115 to -126 Multiplets (m) JFF -(CF ₂)₆-

Note: Predicted values are based on typical chemical shifts for similar fluorinated structures. Actual experimental values may vary.

For unambiguous assignment of all signals in complex molecules, 2D NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be valuable.

HSQC: This experiment would show a correlation between the proton signal of the -CH₂- group and the ¹³C signal of the same carbon atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques used to identify functional groups by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl bromide, typically found in the region of 1780-1815 cm⁻¹. Other significant absorptions would include strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations of the perfluoroalkyl chain. Weaker bands for C-H stretching of the methylene group would appear around 2900-3000 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the symmetric C-F stretches and the C-C backbone vibrations of the perfluoroalkyl chain would likely show strong signals. The carbonyl stretch is also Raman active. Recent studies on PFAS have shown that Raman spectra are influenced by both the functional groups present and the length of the carbon chain. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
C-H Stretch 2900 - 3000 Weak-Medium Medium
C=O Stretch (Acyl Bromide) 1780 - 1815 Very Strong Medium
C-F Stretches 1100 - 1300 Very Strong Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. spectroscopyonline.com For this compound, HRMS would provide an exact mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula, C₉H₂BrF₁₆O.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of the bromine atom ([M-Br]⁺).

Subsequent loss of a carbonyl group ([M-Br-CO]⁺) to form a perfluorinated carbocation.

Stepwise cleavage of the C-C bonds along the perfluoroalkyl chain, resulting in a series of fragment ions separated by the mass of a CF₂ unit (50 Da).

Table 3: Expected HRMS Fragments for this compound

Fragment Ion Proposed Structure
[M]⁺ [C₉H₂BrF₁₆O]⁺
[M-Br]⁺ [C₉H₂F₁₆O]⁺
[M-Br-CO]⁺ [C₈H₂F₁₆]⁺
[C₇H₂F₁₄]⁺ [M-Br-CO-CF₂]⁺

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While not used to analyze the bulk compound, XPS is essential for characterizing surfaces that have been modified with this compound, for example, in the creation of hydrophobic or oleophobic coatings.

An XPS analysis of such a modified surface would reveal peaks corresponding to fluorine (F 1s), oxygen (O 1s), carbon (C 1s), and bromine (Br 3d). The high-resolution C 1s spectrum would be particularly informative, showing distinct components for the different carbon environments: the -CF₃ group, the multiple -CF₂- groups, the -CH₂- group, and the carbonyl carbon, each at a characteristic binding energy.

Table 4: Predicted XPS Binding Energies for a Surface Modified with this compound

Core Level Chemical State Predicted Binding Energy (eV)
F 1s -CFₓ ~689
O 1s C=O ~532
C 1s -C F₃ ~293
C 1s -C F₂ ~291
C 1s C =O ~289
C 1s -C H₂- ~286

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are fundamental for separating components of a mixture, making them ideal for assessing the purity of this compound and monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore. The retention time and peak purity can be used to quantify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS can be challenging due to its high reactivity as an acyl bromide and its high boiling point. Acyl bromides can be thermally labile and may react with active sites in the GC inlet or column. nih.gov A more viable approach often involves derivatization, where the acyl bromide is converted into a more stable and volatile derivative, such as a methyl or ethyl ester, prior to injection. yorku.ca This allows for reliable separation and quantification, with the mass spectrometer providing definitive identification of the derivative and any impurities.

Advanced Microscopy for Surface Morphology and Nanostructure Analysis (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM))

A comprehensive search of scientific literature and research databases did not yield specific studies that have utilized Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) for the direct morphological or nanostructural analysis of this compound. While these techniques are powerful tools for characterizing the surface and structure of various materials, including other perfluorinated compounds, specific research applying them to this compound is not publicly available.

Therefore, no detailed research findings, data tables, or specific examples of its characterization by these advanced microscopy methods can be provided at this time. The application of SEM, TEM, and AFM remains a potential area for future research into the properties and applications of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 9H-Perfluorononanoyl Bromide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its reactivity. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to its chemical behavior.

A primary focus of such calculations would be the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial indicators of a molecule's reactivity. For an acyl bromide, the LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack. The strong electron-withdrawing nature of the perfluorinated chain is expected to further lower the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. mdpi.com

Another important aspect is the calculation of the electrostatic potential (ESP) map. The ESP map illustrates the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, a significant positive potential would be predicted around the carbonyl carbon, reinforcing the notion of it being a primary site for nucleophilic reactions. Conversely, the bromine atom and the fluorine atoms would exhibit negative potentials.

The strength of the carbon-bromine (C-Br) bond is another critical parameter that can be calculated. Bond dissociation energy (BDE) calculations can predict the energy required to break this bond, offering insights into the compound's thermal stability and its potential to participate in radical reactions. Perfluoroalkyl halides are known to be susceptible to single-electron reduction, and computational studies can help in understanding the relationship between their structure and reduction potential. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.3 eVIndicates chemical reactivity and electronic stability.
C-Br Bond Dissociation Energy65 kcal/molPredicts the ease of homolytic cleavage of the C-Br bond.
Partial Charge on Carbonyl C+0.8 eHighlights the electrophilic nature of the carbonyl carbon.
Partial Charge on Bromine-0.3 eIndicates the electronegativity of the bromine atom.

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Interfacial Behavior and Polymer Interactions in Perfluorinated Systems

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with their environment over time. For a compound like this compound, MD simulations can provide critical insights into its behavior at interfaces (e.g., air-water or solid-liquid) and its interactions with polymers.

In a typical MD simulation, the molecule is placed in a simulation box with other molecules (e.g., water, a polymer matrix) and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

When studying the interfacial behavior of this compound, simulations would likely show the amphiphilic nature of the molecule. The polar acyl bromide head group would tend to interact with polar environments like water, while the long, hydrophobic perfluorinated tail would orient itself away from the polar medium. mdpi.com This behavior is characteristic of many perfluorinated compounds and is responsible for their surfactant properties. MD simulations can quantify parameters such as the orientation of the molecule at the interface and the density profile of the system.

Regarding polymer interactions, MD simulations can be used to understand how this compound would disperse in and interact with a polymer matrix. This is particularly relevant for applications where perfluorinated compounds are used as additives or surface modifiers for polymers. The simulations can predict the binding energy between the molecule and the polymer chains, the diffusion coefficient of the molecule within the polymer, and any conformational changes in the polymer induced by the presence of the perfluorinated compound.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs for this compound in a Water Box

Simulation ParameterValue/Description
System Size1 molecule of this compound, ~5000 water molecules
Force FieldOPLS-AA (for the compound), TIP3P (for water)
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Potential Output Description
Radial Distribution FunctionDescribes the probability of finding a water molecule at a certain distance from the acyl bromide group.
Order ParameterQuantifies the alignment of the perfluorinated tail relative to the interface.
Diffusion CoefficientMeasures the mobility of the compound within the water box.

Note: The data in this table is illustrative of a typical MD simulation setup and the types of data that can be generated.

Computational Modeling of Perfluorinated Systems for Rational Material Design and Property Prediction

Computational modeling, encompassing both quantum chemical calculations and molecular dynamics simulations, plays a crucial role in the rational design of new materials with desired properties. For systems involving perfluorinated compounds like this compound, these models can accelerate the discovery and optimization of materials for various applications.

One area of active research is the design of sorbent materials for the remediation of per- and polyfluoroalkyl substances (PFAS) from the environment. Computational modeling can be used to screen potential sorbent materials by calculating the binding affinity of perfluorinated compounds to different surfaces. These models can help in understanding the key interactions (e.g., electrostatic, hydrophobic) that govern the adsorption process and can guide the design of sorbents with enhanced selectivity and capacity.

In the realm of polymer science, computational models can predict how the incorporation of this compound, either as a monomer or an additive, would affect the bulk properties of a polymer. For instance, simulations can predict changes in the glass transition temperature, mechanical strength, and surface properties (e.g., hydrophobicity) of the resulting material. This predictive capability allows for the in-silico design of polymers with tailored characteristics, reducing the need for extensive experimental synthesis and testing.

Furthermore, multi-scale modeling approaches can bridge the gap between molecular-level understanding and macroscopic material properties. Information from quantum chemical calculations can be used to develop more accurate force fields for MD simulations. In turn, the results from MD simulations can be used to parameterize larger-scale models, such as computational fluid dynamics (CFD), to predict the behavior of materials in real-world applications.

Table 3: Examples of Computational Modeling Applications for Materials Containing Perfluorinated Acyl Bromides

Application AreaModeling ApproachPredicted Property
Sorbent DesignDFT and MDAdsorption energy, binding conformation, selectivity for different PFAS.
Polymer ModificationMDGlass transition temperature, tensile modulus, water contact angle.
Surfactant PerformanceMDCritical micelle concentration, surface tension reduction.
Reaction EngineeringDFTReaction pathways, activation energies for polymerization or modification reactions.

Note: This table provides examples of how computational modeling can be applied to design and predict the properties of materials incorporating perfluorinated acyl bromides.

Environmental Analytical Research and Detection Methodologies

Development of Robust Analytical Methods for Detection in Complex Environmental Matrices

The detection of PFAS compounds in environmental samples such as water, soil, and biota is a well-established field of analytical chemistry. mdpi.com Standard methods often involve solid-phase extraction (SPE) to concentrate the analytes from the sample matrix, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com These techniques are known for their high sensitivity and selectivity, allowing for the detection of PFAS at very low concentrations, often in the parts-per-trillion range. nih.gov

For functionalized PFAS, which would include acyl bromides like 9H-Perfluorononanoyl bromide, analytical approaches would likely need to be adapted. The reactivity of the acyl bromide functional group would necessitate careful consideration of sample preparation and storage to prevent hydrolysis or other transformations prior to analysis. While general methodologies for a wide array of PFAS exist, specific validated methods for this compound are not documented in the available scientific literature. The development of such a method would require the establishment of optimal extraction efficiencies, chromatographic separation conditions, and mass spectrometric parameters specific to this compound.

Table 1: General Analytical Techniques for PFAS Detection

Analytical TechniqueDescriptionTypical Analytes
Solid-Phase Extraction (SPE)A sample preparation technique used to isolate and concentrate analytes from a complex matrix.Broad range of PFAS in water and other liquid samples.
Liquid Chromatography (LC)A technique used to separate different components in a mixture.Various PFAS, including carboxylic acids, sulfonic acids, and precursors.
Tandem Mass Spectrometry (MS/MS)A highly sensitive and selective detection method that identifies and quantifies compounds based on their mass-to-charge ratio.Used in conjunction with LC for the definitive identification and quantification of PFAS.
Gas Chromatography-Mass Spectrometry (GC-MS)An alternative to LC-MS/MS, typically used for more volatile PFAS compounds.Volatile PFAS precursors. nih.gov

This table presents general techniques for PFAS analysis; specific applications for this compound are not established.

Mechanistic Studies of Environmental Transformation Pathways of Perfluorinated Acyl Bromides

The environmental transformation of PFAS precursors is a critical area of research, as these transformations can lead to the formation of highly persistent perfluoroalkyl acids (PFAAs). itrcweb.org Precursor compounds can undergo biotic and abiotic transformation processes. itrcweb.org Biotic transformations are mediated by microorganisms, while abiotic processes include hydrolysis and photolysis. itrcweb.org

For a perfluorinated acyl bromide such as this compound, hydrolysis would be a primary and rapid transformation pathway in aqueous environments. The acyl bromide group is highly susceptible to reaction with water, which would lead to the formation of 9H-Perfluorononanoic acid. This resulting carboxylic acid would then be subject to the environmental fate and transport processes characteristic of other omega-hydroperfluoroalkyl carboxylic acids. While the general mechanism of acyl halide hydrolysis is well understood in organic chemistry, specific mechanistic studies detailing the rates and influencing factors (e.g., pH, temperature, presence of catalysts) for this compound in various environmental compartments are not available.

Assessment of Environmental Persistence and Mobility in Controlled Research Models

The persistence and mobility of PFAS are governed by their chemical structure, particularly the carbon-fluorine bond's strength and the nature of the functional group. mdpi.com Long-chain PFAS are known for their extreme persistence in the environment. mdpi.com The mobility of these compounds in soil and water is influenced by factors such as their chain length, functional group, and the characteristics of the environmental media (e.g., organic carbon content, pH).

While there is extensive research on the persistence and mobility of PFAAs, specific studies on this compound are lacking. It can be inferred that due to its reactive acyl bromide group, the parent compound would be short-lived in most environmental conditions, rapidly transforming into 9H-Perfluorononanoic acid. The environmental persistence and mobility would then be dictated by the properties of this transformation product. Omega-hydroperfluoroalkyl substances, which have a terminal hydrogen atom, may exhibit different environmental behaviors compared to their fully perfluorinated analogues, but detailed research models assessing the specifics for the C9-hydro-variant are not presently available in the scientific literature.

Future Perspectives and Emerging Research Frontiers

Development of Sustainable Synthetic Routes for Perfluorinated Acyl Bromides

The traditional synthesis of perfluorinated acyl halides often involves harsh reagents and conditions, which raises environmental and safety concerns. The future of organofluorine chemistry is increasingly focused on developing "green" and sustainable synthetic methodologies. dovepress.com For perfluorinated acyl bromides like 9H-Perfluorononanoyl bromide, this involves a shift away from hazardous brominating agents towards safer, more efficient, and catalytically driven processes.

Key research directions include:

Catalytic Approaches: Transition-metal catalysis, which has shown success in the synthesis of other organohalides, is a promising area. nih.govbeilstein-journals.org Developing catalytic systems (e.g., based on copper or palladium) that can efficiently convert perfluorinated carboxylic acids or their derivatives into acyl bromides under mild conditions would represent a significant advancement. beilstein-journals.org

In Situ Generation of Reagents: To avoid the handling and storage of hazardous reagents like molecular bromine, methods involving the in situ generation of the brominating species are being explored. nih.gov Continuous flow chemistry, where small amounts of hazardous reagents are generated and consumed immediately, offers a much safer and more controlled alternative to traditional batch processes. nih.gov

Alternative Bromine Sources: Research is ongoing to identify and utilize safer bromine sources. This includes moving away from elemental bromine to alternatives like N-bromosuccinimide or exploring electrochemical methods for bromination, which can reduce waste and improve safety. nih.gov

The principles driving the green synthesis of related compounds, such as sulfonyl fluorides and acyl fluorides, highlight the industry's direction. researchgate.netnih.govsciencedaily.com These efforts emphasize cost-efficiency, scalability, minimal environmental impact, and the use of non-toxic, readily available starting materials. sciencedaily.com

Table 1: Comparison of Synthetic Approaches for Acyl Halides

Method Traditional Approach Emerging Sustainable Approach
Reagents Often uses hazardous reagents like thionyl chloride, phosphorus tribromide, or elemental bromine. Utilizes safer, less toxic alternatives (e.g., N-bromosuccinimide), or generates hazardous reagents in situ in flow reactors. nih.gov
Catalysis Often stoichiometric reactions requiring harsh conditions. Employs transition-metal catalysts to enable reactions under milder conditions with higher efficiency. nih.govbeilstein-journals.org
Process Typically large-scale batch processing with associated safety risks. Shift towards continuous flow manufacturing for improved safety, control, and efficiency. nih.gov
Byproducts Can generate significant amounts of hazardous waste. Designed to produce non-toxic salts or recyclable byproducts, minimizing environmental impact. sciencedaily.com

Design of Novel Polymer Architectures and Advanced Functional Materials Derived from this compound

The reactivity of the acyl bromide group makes this compound an ideal monomer or grafting agent for creating advanced polymers and functional materials. The incorporation of its C8F17- moiety can impart unique surface properties, chemical resistance, and thermal stability. pageplace.de

Emerging research frontiers in this area include:

Fluorinated Side-Chain Polymers: this compound can be used to introduce perfluorinated side chains onto existing polymer backbones (e.g., polyacrylates, polystyrenes, or polyamides) through esterification or amidation reactions. These side-chain fluorinated polymers are critical for creating surfaces with extremely low surface energy, leading to applications in anti-fouling and self-cleaning coatings. nih.gov

High-Performance Fluoropolymers: Research is focused on creating novel fluoropolymers where perfluorinated synthons are integral to the polymer backbone. pageplace.de These materials are sought after for applications in extreme environments, such as in the aerospace, automotive, and electronics industries, due to their exceptional stability. pageplace.de

Functional Biomaterials: The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com While not for direct therapeutic use, this compound could be used to modify the surfaces of medical devices or drug delivery systems to reduce biofouling or control drug release kinetics.

Liquid Crystals: Perfluorinated chains can be incorporated into molecules designed to exhibit liquid crystalline properties. The distinct phase behavior of fluorinated segments can lead to novel self-assembling materials with applications in advanced optical displays and sensors.

Integration into Advanced Manufacturing and Coating Technologies

The ability of this compound to react with various functional groups makes it a versatile tool for surface modification in advanced manufacturing. By covalently bonding the highly fluorinated nonanoyl group to a surface, it is possible to create robust and durable functional coatings.

Future applications are envisioned in:

Superhydrophobic and Oleophobic Surfaces: A key application is the creation of water- and oil-repellent surfaces. nih.govresearchgate.net By reacting this compound with hydroxyl or amine groups on substrates like textiles, glass, or metal oxides, a dense layer of perfluorinated chains can be formed. This creates a surface with a very low surface energy, causing liquids to bead up and roll off easily. mdpi.commdpi.com Research is focused on creating crack-free, durable coatings that can withstand mechanical abrasion and harsh chemical environments. nih.govmdpi.com

Corrosion-Resistant Coatings: The chemical inertness of the perfluorinated chain can be leveraged to protect underlying substrates from corrosion. mdpi.com Coatings derived from fluorinated precursors can act as a barrier to moisture and corrosive chemicals, extending the lifespan of metal components in demanding industrial applications.

Microfluidics and Lab-on-a-Chip Devices: Surface modification is critical in microfluidics to control fluid flow and prevent the non-specific adsorption of biomolecules. nih.gov The hydrophobic nature of surfaces modified with perfluorinated compounds can be used to create specific flow patterns and facilitate the analysis of biological samples. nih.gov

Table 2: Potential Applications in Advanced Coatings

Application Area Desired Property Role of this compound
Protective Textiles Water and oil repellency, stain resistance Covalently bonds to fabric fibers (e.g., cotton, nylon) to create a durable, low-energy surface.
Anti-Icing Surfaces Superhydrophobicity, low ice adhesion Creates a robust hydrophobic surface that delays ice formation and reduces adhesion strength.
Optical Devices Anti-reflective, self-cleaning coatings Forms a transparent, low-surface-energy layer on glass or polymer lenses that repels water and dust. mdpi.com
Chemical Manufacturing Corrosion resistance, anti-fouling Creates a chemically inert lining on reactors and pipes (B44673) to prevent corrosion and buildup of material. mdpi.com

Interdisciplinary Research Synergies within the Broader Field of Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

The study of this compound exists within the broader, complex context of per- and polyfluoroalkyl substances (PFAS). This creates a unique synergy where research on this compound can contribute to both environmental science and advanced materials development.

Key interdisciplinary synergies include:

Environmental Fate and Transport Studies: As a reactive intermediate, this compound could be a precursor to or a degradation product of other PFAS. Studying its reactivity and stability in various environmental conditions can help scientists model the formation and persistence of PFAS contaminants in the environment. nih.govmdpi.com

Development of PFAS Alternatives: There is a significant global effort to replace long-chain PFAS, like perfluorooctanoic acid (PFOA), with shorter-chain or alternative compounds that are less bioaccumulative and toxic. mdpi.comcore.ac.uk As a C8-based fluorinated compound, understanding the properties and biological interactions of molecules derived from this compound is crucial. This knowledge can guide the design of new, more sustainable fluorinated materials that deliver the required performance without the associated environmental and health risks. core.ac.uk

Advanced Remediation Technologies: Research into the destruction of PFAS is a critical environmental goal. rti.org The carbon-fluorine bond is exceptionally strong, making PFAS difficult to break down. rti.org Studying the reactivity of the acyl bromide group in this compound could potentially offer insights into chemical pathways that could be exploited to degrade more persistent PFAS molecules like PFOA.

Bridging Materials Science and Toxicology: The development of novel fluorinated materials must be done in tandem with an assessment of their potential environmental and health impacts. This requires a close collaboration between synthetic chemists, materials scientists, toxicologists, and environmental engineers to create a life-cycle approach to new material design, ensuring that next-generation fluorochemicals are both high-performing and benign by design.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 9H-Perfluorononanoyl bromide, and how can its purity be validated?

Answer:
The synthesis of perfluorinated acyl bromides like this compound typically involves fluorination of precursor compounds or substitution reactions with brominating agents. For example, homologation reactions using diazo compounds (e.g., Perfluorophenyl 2-diazoacetate) and bromides under controlled conditions can yield perfluorinated bromides, though product stability must be monitored . Purity validation requires multi-technique characterization:

  • 1H/13C/19F NMR : To confirm structural integrity and assess chemical shifts unique to perfluorinated chains (e.g., 19F NMR signals at δ -80 to -120 ppm for CF3/CF2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition thresholds, critical for handling protocols .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Due to its reactive bromide group and potential toxicity:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face respirators with gas/vapor filters (EN 143-compliant), and non-flammable lab coats .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
  • Decontamination : Wash contaminated clothing with fluorinated solvent-compatible detergents before reuse .
  • Storage : Store in sealed containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .

Advanced: How can researchers resolve contradictions in environmental fate data for this compound?

Answer:
Discrepancies in environmental persistence data (e.g., degradation rates or bioaccumulation) may arise from analytical limitations or matrix effects. Methodological approaches include:

  • Isotopic Tracer Studies : Use 18O/2H-labeled analogs to track degradation pathways and distinguish abiotic vs. biotic processes .
  • Multivariate Statistical Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., pH, organic carbon) affecting bromide mobility in groundwater .
  • Cross-Validation with Legacy Data : Compare modern LC-MS/MS results with historical GC-ECD datasets, adjusting for methodological biases (e.g., detection limits) .

Advanced: What experimental strategies mitigate the instability of this compound during synthesis and storage?

Answer:
Instability often stems from hydrolysis or thermal degradation. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct reactions below 0°C to suppress side reactions (e.g., Schlenk line techniques under anhydrous conditions) .
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or desiccants (molecular sieves) to storage containers .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., HF or COF2 release) .

Advanced: How can capillary electrophoresis (CE) be optimized for quantifying trace this compound in complex matrices?

Answer:
CE optimization requires addressing matrix interference and detection sensitivity:

  • Buffer Co-Ion Selection : Use high-mobility co-ions (e.g., borate) to enhance resolution between bromide and chloride peaks .
  • Sample Stacking : Apply field-amplified sample injection (FASI) to concentrate analytes in high-conductivity matrices (e.g., seawater) .
  • Post-Column Derivatization : React with fluorescein derivatives to enable laser-induced fluorescence (LIF) detection at sub-ppb levels .

Advanced: What computational models predict the environmental transport of this compound in wetland systems?

Answer:
Transport modeling integrates hydrogeochemical and kinetic parameters:

  • Breakthrough Curve Analysis : Fit bromide tracer data to advection-dispersion equations (ADE) to estimate retardation factors and pore-water velocity .
  • Machine Learning : Train models on historical data (e.g., Floridan aquifer studies) to predict partitioning coefficients (Kd) in organic-rich sediments .
  • Fugacity Modeling : Simulate phase distribution (air/water/soil) using physicochemical properties (log Kow, vapor pressure) from QSAR predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.